2-Bromodibenzothiophene
Overview
Description
Dibenzothiophenes are a group of sulfur-containing organic compounds characterized by a thiophene ring fused to two benzene rings. These compounds are significant in various fields, including pharmaceuticals, materials science, and environmental science. They exhibit unique physical and chemical properties due to the presence of the sulfur atom and the aromatic system, making them subjects of extensive research.
Synthesis Analysis
The synthesis of dibenzothiophenes and their derivatives, such as 2-Bromodibenzothiophene, often involves strategies like C–S cross-coupling reactions of corresponding mercaptobenzazoles with electrophilic coupling partners. This method is valued for its broad substrate scope, high generality, and satisfactory yield of products, making it an attractive approach for constructing various dibenzothiophene derivatives (Vessally et al., 2018).
Scientific Research Applications
Polymer Synthesis
2-Bromodibenzothiophene has been utilized in polymer synthesis. One study involved the preparation of a monomer with a dibenzothiophene moiety, 2-vinyldibenzothiophene, through Ni-catalyzed cross-coupling reaction with vinyl bromide. This was used for radical homopolymerization and copolymerization with styrene, achieving high yields and increasing thermal stability with the content of the dibenzothiophene unit (Shimomura et al., 1997). Additionally, living anionic polymerization of 2-vinyldibenzothiophene, synthesized from 2-bromodibenzothiophene, resulted in polymers with narrow molecular weight distribution and predictable molecular weight (Ávila-Ortega & Vázquez-Torres, 2007).
Chemical Synthesis
2-Bromodibenzothiophene has been instrumental in the synthesis of various chemical compounds. For instance, substitution reactions involving 4-methyldibenzothiophene produced 2-substituted products (Campaigne, Hewitt, & Ashby, 1969). Moreover, novel dibenzothiophen amino acid and cyclophane derivatives were produced, targeting the development of antibacterial compounds (Bremner et al., 2000).
Sensor Development
In the development of sensors, a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol was synthesized, demonstrating selective response for Hg(II) and Cu(II) (Rasheed et al., 2019).
Pharmaceutical Chemistry
2-Bromodibenzothiophene has been used in pharmaceutical chemistry, such as in one-pot synthesis of aminated benzo-fused heterocycles and N-substituted dibenzothiophenes via copper-catalyzed Ullmann Type Reaction (Alelaiwi & McKee, 2021).
Environmental Science
In environmental science, photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water was studied, highlighting the degradation process influenced by bromine substituents, which is relevant to understanding the environmental fate of such compounds (Eriksson et al., 2004).
Safety And Hazards
2-Bromodibenzothiophene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .
Future Directions
As an intermediate in the synthesis of organic semiconductor molecules, 2-Bromodibenzothiophene has potential applications in the development of devices used in OLED, OFET, and OPV . It can also be used as a raw material and pharmaceutical intermediate in drug discovery and industrial production synthesis . The future directions of 2-Bromodibenzothiophene could involve exploring its potential applications in these areas.
properties
IUPAC Name |
2-bromodibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJICRIUYZZESMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305909 | |
Record name | 2-Bromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromodibenzothiophene | |
CAS RN |
22439-61-8 | |
Record name | 22439-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.